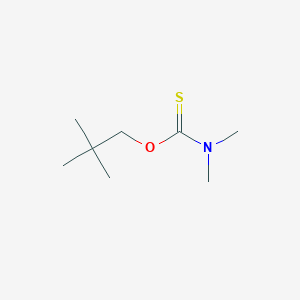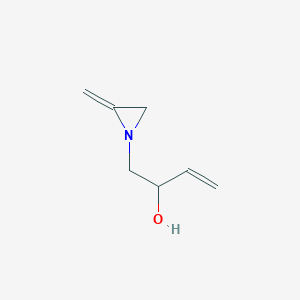
1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol is an organic compound with the molecular formula C7H11NO It is characterized by the presence of an aziridine ring, a butenol side chain, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol typically involves the reaction of aziridine with a suitable alkene under controlled conditions. One common method involves the use of aziridine and isoprenol in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures and may require specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the aziridine ring to an amine group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical behavior .
Comparison with Similar Compounds
- 1-Aziridin-1-yl-2-methyl-but-3-en-2-ol
- 3-Methylbut-3-en-1-ol
- 2-Methyl-3-buten-1-ol
Comparison: 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol is unique due to the presence of both an aziridine ring and a butenol side chainFor example, while 3-Methylbut-3-en-1-ol is primarily used as an intermediate in organic synthesis, the aziridine ring in this compound allows for additional reactivity and functionalization .
Properties
CAS No. |
6943-50-6 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(2-methylideneaziridin-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C7H11NO/c1-3-7(9)5-8-4-6(8)2/h3,7,9H,1-2,4-5H2 |
InChI Key |
ZMEHFJUUPFQAHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CN1CC1=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


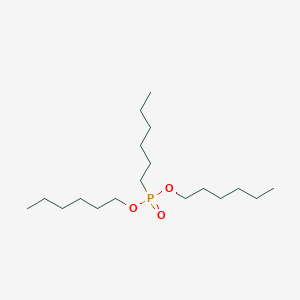
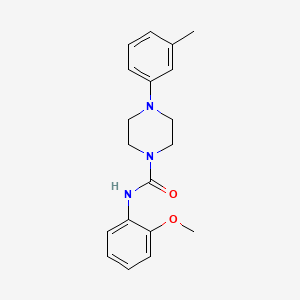
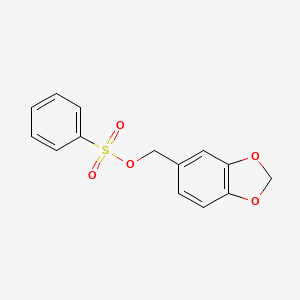

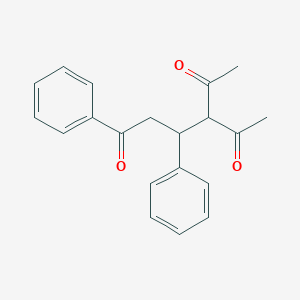





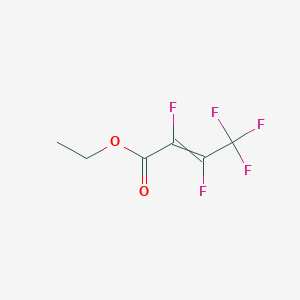
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

